Hydrogen Bond Donor Capacity: C4-Alkylated vs. N1-Alkylated Regioisomer
The target compound retains one hydrogen bond donor (the pyrazole NH) because the chloroethyl substituent is attached to the C4 ring carbon. In contrast, the N1-alkylated regioisomer 1-(2-chloroethyl)-5-(thiophen-2-yl)-1H-pyrazole (CAS 1707393-48-3) has a hydrogen bond donor count of zero, as the NH is replaced by the N–CH₂CH₂Cl substituent [1]. This difference is structurally absolute and computationally verifiable. Grotjahn et al. (2002) established that placing a ligating side chain on a ring carbon (C3/C4) rather than on a ring nitrogen preserves the ring NH for hydrogen bonding to substrates or secondary-sphere interactions in metal complexes [2].
| Evidence Dimension | Hydrogen bond donor count (HBD) |
|---|---|
| Target Compound Data | HBD = 1 (pyrazole N–H intact; chloroethyl at C4) |
| Comparator Or Baseline | 1-(2-chloroethyl)-5-(thiophen-2-yl)-1H-pyrazole (CAS 1707393-48-3): HBD = 0 |
| Quantified Difference | ΔHBD = 1 (absolute difference; structural binary) |
| Conditions | Computed by Cactvs 3.4.8.18 via PubChem; confirmed by structural inspection |
Why This Matters
For applications in metal coordination chemistry or supramolecular assembly, a free NH enables hydrogen-bonding interactions that the N-alkylated regioisomer cannot provide, directly affecting complex geometry and stability.
- [1] PubChem. 1-(2-Chloroethyl)-5-(thiophen-2-yl)-1H-pyrazole. CID 97626920. Computed Properties: Hydrogen Bond Donor Count = 0; Hydrogen Bond Acceptor Count = 2. View Source
- [2] Grotjahn, D. B.; Van, S.; Combs, D.; Lev, D. A.; Schneider, C.; Rideout, M.; Mejorado, L. New Flexible Synthesis of Pyrazoles with Different, Functionalized Substituents at C3 and C5. J. Org. Chem. 2002, 67, 9200–9209. DOI: 10.1021/jo026083e. View Source
